molecular formula C20H14Cl2N4O B2571230 4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-44-2

4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2571230
CAS RN: 899746-44-2
M. Wt: 397.26
InChI Key: QJNQZDXRIRUKJF-UHFFFAOYSA-N
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Description

“4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a chemical compound that belongs to the class of pyrazolo-pyridines . Pyrazolo-pyridines are known for their wide range of pharmacological properties and are part of several drugs .


Synthesis Analysis

The synthesis of pyrazolo-pyridines often involves the use of 5 (4)-aminopyrazoles as effective reagents . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is . 4-Unsubstituted 5-aminopyrazoles, which are heterocyclic analogs of enamines, have proven to be convenient and accessible building blocks in the synthesis of pyrido-annulated derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo-pyridines often involve the reaction of 4-unsubstituted 5-aminopyrazoles with various reagents . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .

Scientific Research Applications

Biological Potential

Indole derivatives, which are structurally similar to “4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Some indole derivatives have been reported to show antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, Pyrimidine-derived indole ribonucleosides showed in vitro antiproliferative and antiviral activities .

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives have been reported to show anti-HIV-1 activity .

Antibacterial Activity

Some indole derivatives have shown antibacterial activity against Gram-negative bacteria .

Antifungal Activity

The tested compounds demonstrated potent antifungal activity against Candida albicans and Candida glabrata .

Use in Organic Synthesis

Derivatives of 1,3,5-oxadiazine, which are structurally similar to “4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide”, have found wide application in organic synthesis .

Use in Supramolecular Chemistry

These compounds have also been used in supramolecular chemistry .

Potential Biologically Active Substances

Derivatives of 1,3,5-oxadiazine are of interest to pharmacy, medicine, and agriculture as potential biologically active substances .

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-9-7-13(21)8-10-14)11-23-19(17)26(25-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNQZDXRIRUKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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